molecular formula C6H11ClN2O B6188164 (1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride CAS No. 2639374-84-6

(1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride

Cat. No.: B6188164
CAS No.: 2639374-84-6
M. Wt: 162.62 g/mol
InChI Key: ZWEJRPZWECKAAK-UYXJWNHNSA-N
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Description

(1R,5S)-3,8-Diazabicyclo[321]octan-2-one hydrochloride is a bicyclic compound that features a unique structure with two nitrogen atoms and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with a ketone or aldehyde, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of high-purity starting materials and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving the ketone group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions. Reagents such as alkyl halides and acyl chlorides are commonly used in these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or esters.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(1R,5S)-3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

    2-Azabicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the ketone group.

    1,4-Diazabicyclo[2.2.2]octane: Another bicyclic compound with two nitrogen atoms but a different ring system.

Uniqueness: (1R,5S)-3,8-Diazabicyclo[3.2.1]octan-2-one hydrochloride is unique due to its specific stereochemistry and the presence of a ketone group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-pyrrolidone", "paraformaldehyde", "ammonium chloride", "sodium hydroxide", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-pyrrolidone and paraformaldehyde in the presence of ammonium chloride to form 1,4-diazabicyclo[2.2.2]octane", "Step 2: Oxidation of 1,4-diazabicyclo[2.2.2]octane with sodium hydroxide to form 3,8-diazabicyclo[3.2.1]octane", "Step 3: Conversion of 3,8-diazabicyclo[3.2.1]octane to (1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one hydrochloride by reaction with hydrochloric acid in ethanol" ] }

CAS No.

2639374-84-6

Molecular Formula

C6H11ClN2O

Molecular Weight

162.62 g/mol

IUPAC Name

(1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one;hydrochloride

InChI

InChI=1S/C6H10N2O.ClH/c9-6-5-2-1-4(8-5)3-7-6;/h4-5,8H,1-3H2,(H,7,9);1H/t4-,5+;/m0./s1

InChI Key

ZWEJRPZWECKAAK-UYXJWNHNSA-N

Isomeric SMILES

C1C[C@@H]2C(=O)NC[C@H]1N2.Cl

Canonical SMILES

C1CC2C(=O)NCC1N2.Cl

Purity

95

Origin of Product

United States

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